Ring Size-Dependent LogP: 1-(Azepan-1-yl)-2-bromobutan-1-one Exhibits Significantly Higher Lipophilicity vs. Piperidine Analog
The calculated LogP for 1-(azepan-1-yl)-2-bromobutan-1-one is 2.35 , whereas the piperidine analog (1-(2-bromobutanoyl)piperidine) has a calculated LogP of 2.17 . This difference of +0.18 log units corresponds to a 51% increase in lipophilicity (on a molar partition coefficient basis) , which directly influences membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.35 (cLogP) |
| Comparator Or Baseline | 1-(2-bromobutanoyl)piperidine: 2.17 (cLogP) |
| Quantified Difference | +0.18 log units (51% higher lipophilicity) |
| Conditions | Calculated using standard computational methods (e.g., XLogP, ALogPS) |
Why This Matters
The increased lipophilicity of the azepane derivative alters its absorption and distribution profile, making it a distinct tool compound for exploring structure-activity relationships where higher membrane permeability is required.
